Perilla ketone

Descripción general

Descripción

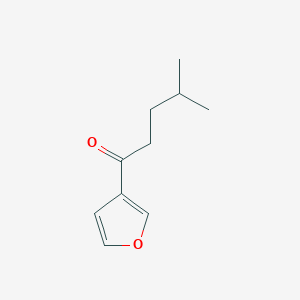

La perillaketona es un compuesto terpenoide natural que se encuentra en el aceite esencial de Perilla frutescens, comúnmente conocido como menta morada. Consiste en un anillo de furano con una cadena lateral de seis carbonos que contiene un grupo funcional cetona. Este aceite incoloro es sensible al oxígeno y se colorea al estar en reposo . La perillaketona fue identificada por primera vez en 1943 por Sebe como el principal componente del aceite esencial de Perilla frutescens .

Mecanismo De Acción

La perillaketona ejerce sus efectos a través de varios objetivos y vías moleculares. Puede sufrir epoxidación o hidroxilación bajo la acción de la enzima CYP4B1, lo que lleva a la formación de metabolitos reactivos . Estos metabolitos pueden interactuar con los componentes celulares, aumentando la permeabilidad microvascular pulmonar e induciendo toxicidad . El mecanismo exacto de acción puede variar dependiendo del contexto biológico específico.

Análisis Bioquímico

Biochemical Properties

Perilla ketone interacts with various enzymes and proteins. For instance, it has been found to interact with a novel double bond reductase (PfDBRs), which are members of the NADPH-dependent, medium-chain dehydrogenase/reductase (MDR) superfamily . PfDBRs catalyze the conversion of isoegoma ketone and egoma ketone into this compound in in vitro enzymatic assays .

Cellular Effects

This compound has been shown to have promising antitumor, antifungal, antirheumatoid arthritis, antiobesity, anti-inflammatory, healing-promoting, and other activities . It can be used to combat toxicity from immunotherapy . When cattle and horses consume purple mint when grazing in fields in which it grows, the this compound causes pulmonary edema leading to a condition sometimes called perilla mint toxicosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CYP4B1 enzyme. The difference in the mechanism of CYP4B1 enzyme action on this compound and on 4-ipomeanol may explain why this compound has a greater ability to induce apoptosis than the positive control drug, 4-ipomeanol .

Temporal Effects in Laboratory Settings

Early studies on this compound focused on the toxicity of this compound in animals; specifically, this compound induces interstitial pneumonia, severe respiratory distress, and death in animals, such as cattle and sheep .

Dosage Effects in Animal Models

This compound, from the essential oil of Perilla frutescens, is a pulmonary edemagenic agent for laboratory animals and livestock, when they take a high amount of P. frutescens .

Metabolic Pathways

This compound is involved in several metabolic pathways. Based on transcriptome data, several genes and transcription factors were predicted to be associated with monoterpenoid biosynthesis, and their expression profiles were positively correlated with variations in this compound abundance, suggesting their potential functions in this compound biosynthesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La perillaketona fue sintetizada por primera vez en 1957 por Matsuura a partir de cloruro de 3-furoílo y un compuesto organocadimio similar al reactivo de Gilman hecho a partir de un reactivo de Grignard isoamílico y cloruro de cadmio . Otro método implica la reacción de Stille, donde un compuesto de 3-furil-organoestaño reacciona con cloruro de isocaproílo en disolvente tetrahidrofurano, obteniendo perillaketona con un rendimiento del 74% .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para la perillaketona no están bien documentados, las rutas sintéticas mencionadas anteriormente se pueden ampliar para aplicaciones industriales. La reacción de Stille, en particular, es un método versátil que se puede adaptar para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

La perillaketona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El anillo de furano se puede epoxiar.

Reducción: El grupo funcional cetona se puede reducir a un alcohol.

Sustitución: El anillo de furano puede sufrir reacciones de sustitución.

Reactivos y condiciones comunes

Oxidación: La epoxidación del anillo de furano se puede lograr utilizando perácidos o peróxido de hidrógeno.

Reducción: La reducción del grupo cetona se puede llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución en el anillo de furano se pueden realizar utilizando electrófilos en condiciones ácidas o básicas.

Principales productos formados

Epoxidación: Derivados epóxidos de perillaketona.

Reducción: Derivados alcohólicos de perillaketona.

Sustitución: Varios derivados de furano sustituidos.

Aplicaciones Científicas De Investigación

La perillaketona tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como material de partida para la síntesis de varios compuestos orgánicos.

Biología: Estudiado por sus efectos en los procesos celulares y las actividades enzimáticas.

Industria: Utilizado en la producción de fragancias y agentes aromatizantes.

Comparación Con Compuestos Similares

Compuestos similares

Isoegomaketona: Otro compuesto que se encuentra en Perilla frutescens con estructura química y propiedades similares.

Cetona de egoma: Un compuesto relacionado con vías biosintéticas similares.

Pulegona: Una cetona de monoterpeno con grupos funcionales similares.

Singularidad

La perillaketona es única debido a su combinación específica de un anillo de furano y una cadena lateral de seis carbonos con un grupo funcional cetona. Esta estructura imparte una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

Perilla ketone, a bioactive compound derived from the essential oil of Perilla frutescens, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is primarily found in Perilla frutescens, a plant widely used in traditional medicine and culinary practices, especially in East Asia. It is recognized for its potent biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Pharmacological Activities

Recent studies have highlighted a range of biological activities attributed to this compound:

- Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders .

- Antimicrobial Properties : this compound demonstrates antibacterial and antifungal activities, making it a candidate for developing natural preservatives and therapeutic agents against infections .

- Neuroprotective Effects : Studies suggest that this compound may protect neurons from oxidative stress and neuroinflammation, potentially offering benefits in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : this compound influences various signaling pathways, including the NF-kB pathway, which is crucial for regulating inflammation and immune responses. By inhibiting this pathway, this compound can reduce the expression of inflammatory mediators .

- Oxidative Stress Reduction : The compound enhances antioxidant defenses by increasing the expression of antioxidant enzymes, thereby mitigating oxidative damage in cells .

- Apoptosis Induction : In cancer cells, this compound triggers apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Case Studies

Several studies have documented the effects of this compound in both animal models and clinical settings:

- Animal Model of IgA Nephropathy :

- Cancer Cell Lines :

- Inflammatory Disorders :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism of Action | Model/Study Type | Outcome |

|---|---|---|---|

| Antitumor | Apoptosis induction | Cancer cell lines | Significant growth inhibition |

| Anti-inflammatory | NF-kB pathway inhibition | Animal models | Reduced cytokine levels |

| Antimicrobial | Direct bacterial/fungal inhibition | In vitro studies | Effective against pathogens |

| Neuroprotective | Oxidative stress mitigation | Neurodegenerative models | Improved neuronal survival |

| Renal protective | Reduction of proteinuria | Animal model (IgA nephropathy) | Statistically significant improvement |

Propiedades

IUPAC Name |

1-(furan-3-yl)-4-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHLZMUFIYAEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203828 | |

| Record name | Perilla ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

223.00 to 225.00 °C. @ 760.00 mm Hg | |

| Record name | Perilla ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

553-84-4 | |

| Record name | 1-(3-Furyl)-4-methyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perilla ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perilla ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perilla ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERILLA KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV69S6Y94V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perilla ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Perilla ketone increases pulmonary microvascular permeability, leading to protein-rich fluid leakage into lung tissues. [, , ] This results in pulmonary edema, compromised gas exchange, and respiratory distress. [, , , ] The exact mechanism of action at the cellular level remains unclear, but evidence suggests direct damage to microvascular endothelial cells and Type I pneumocytes. [, ]

A: this compound exposure leads to an influx of neutrophils into the lungs and increased levels of proinflammatory cytokines. [, ] Histological examinations reveal a marked proliferation of Type II pneumocytes in the lungs of affected animals. []

ANone: this compound (1-(3-furyl)-4-methylpentan-1-one) is a 3-acylfuran. It consists of a furan ring substituted at the 3-position with an isoamyl ketone group.

ANone: The molecular formula of this compound is C10H14O2, and its molecular weight is 166.22 g/mol.

ANone: This specific aspect is not addressed in the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: No computational studies or QSAR models related to this compound are discussed in the provided research papers.

A: Research suggests that bulky substituents on the furan ring can decrease the toxicity of 3-furyl ketones. For example, compounds like 3-furylphenyl ketone, 3-furylphenethyl ketone, and 1-3-furyl-4,4-dimethylpentan-1-one exhibited reduced toxicity compared to this compound in mice. [] This suggests steric hindrance of bioactivation or alternative metabolic pathways might play a role. []

ANone: Information regarding specific formulation strategies or stability studies is not available in the provided research papers.

ANone: The provided research articles do not specifically discuss SHE regulations for this compound.

A: Various animal models, including sheep, mice, hamsters, rabbits, dogs, and pigs, have been utilized to investigate this compound toxicity. [, , , , , ] Sheep models have been particularly valuable in studying this compound-induced pulmonary edema, mimicking aspects of Acute Respiratory Distress Syndrome (ARDS) in humans. [, , ]

A: Yes, in vitro studies using bovine aortic endothelial cells demonstrated that this compound directly increases endothelial cell monolayer permeability, suggesting a direct effect on endothelial cells. []

ANone: Information on resistance or cross-resistance mechanisms related to this compound is not found in the provided research papers.

A: this compound is a potent lung toxin in several animal species, causing acute pulmonary edema, emphysema, and respiratory distress. [, , , , , , ]

ANone: The provided research articles do not discuss drug delivery or targeting strategies for this compound.

ANone: Researchers have employed various techniques for this compound analysis, including:

- High-speed countercurrent chromatography (HSCCC): For preparative separation and purification of this compound from plant material. []

- Gas chromatography-mass spectrometry (GC-MS): Widely used for identification and quantification of this compound in plant extracts and essential oils. [, , , , , , ]

- High-performance liquid chromatography (HPLC): Used to determine this compound concentrations in plant material, particularly to study the variation in content across different parts and growth stages. []

ANone: The provided research papers primarily focus on this compound toxicity in animals and do not offer information regarding its environmental impact or degradation pathways.

ANone: This aspect is not explored in detail in the provided research papers.

ANone: Specific details regarding analytical method validation for this compound are not provided in the research papers.

ANone: The provided research papers do not focus on quality control and assurance measures for this compound.

ANone: The potential immunogenicity of this compound is not discussed in the provided research papers.

ANone: Information on this compound's interactions with drug transporters is not available in the provided research.

A: While some research suggests a potential role for cytochrome P450 enzymes in this compound bioactivation, findings are not conclusive. [, ] For example, in vitro studies with bovine aortic endothelial cells showed that the cytochrome P450 inhibitor ketoconazole did not prevent the permeability-increasing effects of this compound, suggesting alternative mechanisms might be involved. []

ANone: The provided research primarily focuses on this compound toxicity and does not provide specific information regarding its biocompatibility or biodegradability.

ANone: The research papers do not directly compare this compound to alternative compounds or discuss substitutes.

ANone: This aspect is not addressed in the provided research papers.

ANone: The provided research papers do not specifically discuss research infrastructure or resources dedicated to this compound.

A: this compound was identified as a potent lung toxin in the 1970s. Early research linked this compound to atypical interstitial pneumonia in livestock consuming Perilla frutescens. [, ]

ANone: Understanding this compound toxicity contributes to:

- Veterinary medicine: Identifying and managing this compound poisoning in livestock. [, , , ]

- Human health: Assessing potential risks associated with this compound exposure through dietary sources and traditional medicine. []

- Pulmonary research: this compound serves as a valuable tool in animal models for investigating the mechanisms of acute lung injury and pulmonary edema. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.